Etoricoxib-d5

Bioanalytical method validation Stable isotope labeling strategy Mass spectrometry interference

Etoricoxib-d5 is a penta-deuterated stable isotope-labeled analog of the selective COX-2 inhibitor etoricoxib (Arcoxia), with molecular formula C18H10D5ClN2O2S and a molecular weight of 363.87 g/mol. It is designed exclusively as an internal standard (SIL-IS) for the quantification of unlabeled etoricoxib via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in biological matrices.

Molecular Formula C₁₈H₁₀D₅ClN₂O₂S
Molecular Weight 363.87
Cat. No. B1157266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib-d5
Synonyms5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine-d5;  Algix-d5;  Arcoxia-d5;  Etobrix-d5;  Etocox-d5;  Etoxib-d5;  Etropain-d5;  Kingcox-d5;  MK 0663-d5;  MK 663-d5;  Tauxib-d5;  Torcoxia-d5; 
Molecular FormulaC₁₈H₁₀D₅ClN₂O₂S
Molecular Weight363.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etoricoxib-d5 Internal Standard for Quantitative LC-MS/MS: Procurement Specifications and Baseline Characteristics


Etoricoxib-d5 is a penta-deuterated stable isotope-labeled analog of the selective COX-2 inhibitor etoricoxib (Arcoxia), with molecular formula C18H10D5ClN2O2S and a molecular weight of 363.87 g/mol [1]. It is designed exclusively as an internal standard (SIL-IS) for the quantification of unlabeled etoricoxib via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in biological matrices [2]. As a research-use-only compound, it serves analytical and bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring applications where accurate, matrix-corrected quantification is required [3].

Why Etoricoxib-d5 Cannot Be Substituted by Etoricoxib-d3, Etoricoxib-d4, or Non-Isotopic Internal Standards in Validated Bioanalytical Workflows


Substituting Etoricoxib-d5 with a different deuterated form (e.g., d3 or d4) or a non-isotopic internal standard introduces quantifiable risks to assay accuracy. The extent of mass shift directly determines susceptibility to signal cross-talk from the natural isotopic envelope of unlabeled etoricoxib (C18H15ClN2O2S, containing one chlorine and one sulfur atom, both with significant heavy isotope contributions) [1]. A d4-labeled IS at +4 Da can overlap with the natural M+4 isotopologue arising from combined 37Cl (24.22% natural abundance) and 34S (4.25% natural abundance) contributions, which may reach approximately 1–3% relative abundance of the monoisotopic peak [2]. At high analyte-to-IS concentration ratios common in pharmacokinetic profiling, this cross-talk introduces a systematic positive bias that is absent with the +5 Da shift of Etoricoxib-d5 [3]. Non-isotopic internal standards such as phenazone or piroxicam, used in early etoricoxib methods, cannot correct for differential matrix effects or extraction recovery variations because they do not co-elute with the analyte under identical chromatographic conditions [4].

Etoricoxib-d5 Quantitative Differentiation Evidence: Mass Shift, Isotopic Purity, Metrological Traceability, and Matrix Effect Compensation


Mass Shift Superiority: +5 Da Avoids Natural Isotopologue Interference That Compromises d3 and d4 Internal Standards

Etoricoxib-d5 provides a nominal mass shift of +5.0 Da relative to unlabeled etoricoxib (monoisotopic mass 358.84 Da). This exceeds the +3.0 Da shift of Etoricoxib-d3 and the +4.0 Da shift of Etoricoxib-d4 [1]. The critical advantage lies in avoiding overlap with the natural M+4 isotopologue of etoricoxib, which arises from the combined presence of one chlorine atom (37Cl, 24.22% natural abundance) and one sulfur atom (34S, 4.25% natural abundance) in the molecular formula C18H15ClN2O2S [2]. The natural M+4 relative abundance is estimated at approximately 1–3% of the monoisotopic peak. An Etoricoxib-d4 IS monitoring the [M+H]+ at m/z 364 may therefore receive measurable signal contribution from the natural M+4 isotopologue of high-concentration unlabeled analyte (m/z 359), producing a concentration-dependent positive bias . The +5 Da shift of Etoricoxib-d5 places its [M+H]+ at m/z 365, where natural M+5 abundance is negligible (<0.1%), eliminating this source of systematic error [3].

Bioanalytical method validation Stable isotope labeling strategy Mass spectrometry interference

ISO 17034 Certified Reference Material Production: Metrological Traceability as a Procurement Differentiator

Among commercial sources of Etoricoxib-d5, the CATO brand product (CCAD300851) is manufactured under ISO 17034:2016 accredited reference material producer (RMP) certification, the international standard for competence of reference material producers [1]. This certification mandates: (i) multi-method characterization including NMR, chromatography, mass spectrometry, IR, UV, water content (Karl Fischer), and residue on ignition; (ii) documented homogeneity and stability monitoring studies; and (iii) full metrological traceability to national standards through equipment calibrated by recognized national authorities [2]. The purity specification is >95%, with full characterization data packages provided. In contrast, Etoricoxib-d4 (CAS 1131345-14-6) and Etoricoxib-d3 (CAS 850896-71-8) are predominantly supplied as research-grade chemicals without ISO 17034 certification, meaning the end-user bears the burden of independent characterization and traceability documentation . This represents a significant difference in regulatory readiness for GLP/GMP-compliant bioanalytical laboratories.

Reference material certification ISO 17034 Bioanalytical regulatory compliance

Deuterated vs. 13C-Labeled Internal Standards: Quantitative Bias Evidence from Systematic Comparative Studies

A systematic head-to-head comparison of deuterated (2H) vs. non-deuterated (13C/15N) stable isotope-labeled internal standards demonstrated that deuterated SIL-IS can produce quantitatively significant negative bias due to differential ion suppression caused by deuterium-induced chromatographic retention time shifts [1]. Specifically, concentrations generated with a deuterated IS (2MHA-[2H7]) were on average 59.2% lower than those generated with a 13C-labeled IS (2MHA-[13C6]), and spike accuracy showed a bias of −38.4% for the deuterated IS vs. no significant bias for the 13C-labeled IS [2]. While this study is class-level evidence for deuterated vs. 13C IS behavior rather than specific to Etoricoxib-d5, the implications are directly relevant: for any Etoricoxib bioanalytical method, procurement of a deuterated standard (d5) rather than a 13C-labeled analog (e.g., Etoricoxib-13C6) requires explicit validation of co-elution and absence of differential matrix effects [3]. Conversely, 13C-labeled etoricoxib (13C6, +6 Da) has been successfully used with co-elution confirmed in validated human plasma methods across the range 0.5–250 ng/mL, establishing a performance benchmark [4].

Matrix effects Ion suppression Deuterium isotope effect 13C internal standards

Purity and Multi-Method Characterization: Differentiating Vendor Specifications for Procurement Decisions

Etoricoxib-d5 is commercially available from multiple vendors with varying purity specifications and characterization rigor. CATO supplies the compound at >95% purity under ISO 17034 with comprehensive multi-method characterization data [1]. Coompo Research Chemicals lists purity at 98% for the neat powder form [2]. In contrast, the more commonly available Etoricoxib-d4 (CAS 1131345-14-6) is supplied at 98% purity by BOC Sciences, and Etoricoxib-d3 (CAS 850896-71-8) is offered as a research-grade chemical without ISO certification . The mixed-label Etoricoxib-13C,d3 (available from BOC Sciences and Santa Cruz Biotechnology) provides dual isotopic labeling (+4 Da nominal mass shift) but with a different molecular weight (362.85 Da) and distinct isotopic enrichment pattern . The availability of vendor-provided Certificates of Analysis (CoA) documenting batch-specific purity, residual solvent content, and isotopic enrichment varies substantially among suppliers, directly impacting the end-user's ability to use the material without independent pre-qualification .

Chemical purity Reference standard quality Vendor qualification

Validated Bioanalytical Application Precedence: SIL-IS Use in Pre-Clinical and Clinical Etoricoxib Quantification Methods

The use of stable isotope-labeled etoricoxib as an internal standard is supported by multiple validated bioanalytical methods. A 2021 method using etoricoxib-d4 as SIL-IS achieved a lower limit of quantitation (LLOQ) of 0.25 ng/mL in rat plasma and 0.625 ng/g in brain tissue with intra-/inter-day accuracy and precision within FDA validation recommendations [1]. The method used MRM transitions of m/z 359→244 (analyte) and m/z 363→248 (d4-IS) on a SCIEX QTRAP 5500, demonstrating negligible average matrix effects and recovery [2]. An earlier validated method using a stable isotope-labeled etoricoxib IS achieved a linear range of 0.5–250 ng/mL in human plasma with an 8-minute runtime [3]. In comparison, methods using non-isotopic internal standards (phenazone, antipyrine, piroxicam) have been validated with LLOQs ranging from 0.2–5 ng/mL but cannot correct for differential extraction recovery or ionization variability across diverse plasma lots [4]. The 13C6-etoricoxib analog has been validated for simultaneous quantification of labeled and unlabeled etoricoxib in human clinical trial support, with intraday precision ≤10.8% RSD across 0.5–2500 ng/mL [5].

Pharmacokinetics Bioequivalence Method validation Regulatory bioanalysis

Etoricoxib-d5 Procurement Application Scenarios: Where the +5 Da Deuterated Internal Standard Delivers Definitive Analytical Value


Regulatory Pharmacokinetic and Bioequivalence Studies Requiring GLP-Compliant Internal Standards

In bioequivalence studies comparing test and reference etoricoxib formulations (e.g., 120 mg doses), etoricoxib plasma concentrations typically range from 5 to 5000 ng/mL following a single oral dose, with Cmax geometric means around 3600 ng/mL [1]. At these high analyte concentrations, the natural M+4 isotopologue signal becomes analytically significant for a d4-labeled IS, introducing positive bias. Etoricoxib-d5 eliminates this cross-talk, and when sourced as an ISO 17034-certified reference material (CATO CCAD300851), the associated multi-method characterization documentation meets GLP regulatory expectations without requiring independent pre-qualification [2].

Multi-Analyte LC-MS/MS Method Development with Co-Eluting Deuterated Internal Standards

For simultaneous quantification of etoricoxib alongside other COX-2 inhibitors (e.g., celecoxib, rofecoxib) or co-administered drugs (e.g., riluzole) in a single LC-MS/MS run, the +5 Da mass shift of Etoricoxib-d5 provides unambiguous differentiation from other deuterated IS channels. The validated etoricoxib-d4 method (MRM m/z 363→248) co-exists with simultaneously monitored riluzole transitions (m/z 235→166 for analyte, 238→169 for 13C,15N2-IS) [3]. Etoricoxib-d5 at m/z 365→250 would provide an additional distinct channel, enabling three-analyte panel methods without mass channel conflict.

Therapeutic Drug Monitoring (TDM) in Patient Populations with High Pharmacokinetic Variability

Etoricoxib exhibits extensive plasma protein binding (primarily to albumin) and an apparent volume of distribution of approximately 120 L in humans, with AUC increasing proportionally across the 5–120 mg dose range [4]. In TDM applications where accurate quantification across a wide dynamic range is required, the systematic bias risk from natural isotopologue overlap at high concentrations (for d4 IS) or the inability to correct for matrix effects (for non-isotopic IS) compromises clinical decision-making. Etoricoxib-d5 as a SIL-IS addresses both limitations simultaneously, providing matrix-corrected quantification without isotopologue interference.

Pre-Clinical Pharmacokinetic-Pharmacodynamic Studies in Rodent Models of Neuroinflammation

The validated etoricoxib-d4 SIL-IS method demonstrated applicability in rat plasma (0.25–600 ng/mL) and brain tissue (0.625–1500 ng/g) for traumatic brain injury models, with negligible matrix effects and recovery [5]. Etoricoxib-d5 can directly substitute into this method framework with the additional advantage of +5 Da mass separation, potentially improving quantification accuracy at the high end of the calibration range where brain tissue concentrations may approach 1500 ng/g. The compound's availability as a characterized reference material supports reproducible cross-study comparisons in neuroscience research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etoricoxib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.